molecular formula C15H13N7OS B2852260 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1903436-09-8

1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2852260
CAS No.: 1903436-09-8
M. Wt: 339.38
InChI Key: FLGIGCZIJFSDKP-UHFFFAOYSA-N
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Description

1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines several heterocyclic rings, making it a promising candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the thiophene and pyrazole moieties. Common reagents used in these reactions include hydrazine derivatives, thiophene-3-carboxylic acid, and various coupling agents. Reaction conditions may involve refluxing in organic solvents, catalytic hydrogenation, and purification through column chromatography .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where halogenation or nitration can occur under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of c-Met and Pim-1 kinases. These kinases are involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. The molecular targets include the ATP-binding sites of these kinases, where the compound binds and prevents their activation .

Comparison with Similar Compounds

Compared to other triazolo[4,3-b]pyridazine derivatives, 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases. Similar compounds include:

This compound’s unique combination of structural features and biological activities makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS/c1-21-12(4-6-17-21)15(23)16-8-14-19-18-13-3-2-11(20-22(13)14)10-5-7-24-9-10/h2-7,9H,8H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGIGCZIJFSDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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